4-Chloro Maraviroc-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

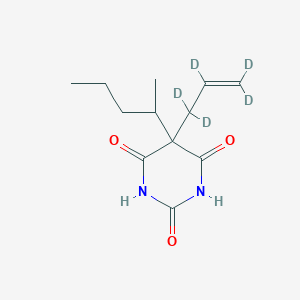

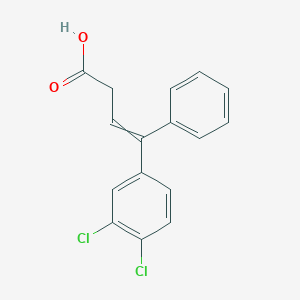

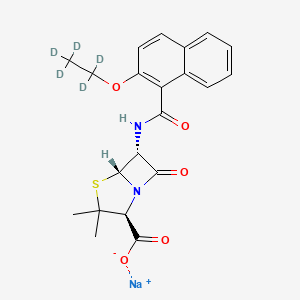

4-Chloro Maraviroc-d6 is a deuterated analog of Maraviroc, a selective antagonist of the chemokine receptor CCR5. This compound is primarily used in scientific research, particularly in the study of HIV-1 infection, as it helps to understand the pharmacokinetics and metabolic pathways of Maraviroc .

Mécanisme D'action

Target of Action

The primary target of 4-Chloro Maraviroc-d6, an isotopically labeled analogue of Maraviroc , is the CCR5 co-receptor . This receptor plays a crucial role in the entry of HIV-1 into human cells . By targeting this receptor, this compound can effectively inhibit the binding of the HIV-1 viral coat protein gp120 .

Mode of Action

This compound acts as a chemokine receptor antagonist . It interferes with the interaction between HIV-1 and CCR5 . Specifically, it is a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120 . This mode of action effectively blocks HIV from entering human cells .

Analyse Biochimique

Biochemical Properties

4-Chloro Maraviroc-d6 plays a significant role in biochemical reactions by acting as a chemokine receptor antagonist. It specifically targets the CCR5 receptor, which is a crucial co-receptor for the entry of HIV into human cells. By binding to the CCR5 receptor, this compound prevents the interaction between the HIV-1 gp120 protein and the receptor, thereby inhibiting the fusion of the virus with the cell membrane . This interaction is critical in preventing the virus from entering and infecting the host cells. Additionally, this compound has been shown to interact with various enzymes and proteins involved in the immune response, further enhancing its antiviral properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In immune cells, particularly CD4+ T cells, this compound inhibits the entry of HIV by blocking the CCR5 receptor . This inhibition not only prevents viral replication but also helps maintain the health of the immune system by reducing the viral load. Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It modulates the activity of signaling molecules and transcription factors, leading to changes in the expression of genes involved in immune responses and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a negative allosteric modulator of the CCR5 receptor, which is found on the surface of certain human cells . By binding to the CCR5 receptor, this compound blocks the HIV protein gp120 from associating with the receptor, thereby preventing the virus from entering the host cell. This binding interaction is crucial for its antiviral activity. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the viral replication process, further enhancing its efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiviral activity and minimal adverse effects on cellular function . These findings suggest that this compound is a reliable compound for long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits HIV entry into cells without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and immune system dysregulation . These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic efficacy while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the cytochrome P450 enzyme system . It is extensively metabolized by CYP3A4, with renal clearance accounting for a significant portion of its total clearance . The major metabolic pathways include oxidation and N-dealkylation, leading to the formation of various metabolites . These metabolic processes are crucial for the elimination of this compound from the body and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by its interaction with plasma proteins and transporters . It is moderately bound to human plasma proteins, including albumin and alpha-1-acid glycoprotein . The volume of distribution of this compound is relatively high, indicating extensive distribution within the body . This widespread distribution is essential for its therapeutic efficacy, as it ensures that the compound reaches its target sites in sufficient concentrations.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its targeting signals and post-translational modifications . It is predominantly localized to the cell membrane, where it interacts with the CCR5 receptor . This localization is critical for its function as a chemokine receptor antagonist. Additionally, this compound has been observed to accumulate in certain cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may undergo further processing and modification .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro Maraviroc-d6 involves several steps, including the introduction of deuterium atoms. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro Maraviroc-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, under anhydrous conditions.

Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

4-Chloro Maraviroc-d6 is extensively used in scientific research, particularly in:

Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigating the metabolic pathways and pharmacokinetics of Maraviroc.

Medicine: Researching the efficacy and safety of Maraviroc in treating HIV-1 infection.

Industry: Developing new pharmaceutical formulations and improving existing ones

Comparaison Avec Des Composés Similaires

Similar Compounds

Maraviroc: The non-deuterated form of 4-Chloro Maraviroc-d6, used as an antiretroviral agent.

Vicriviroc: Another CCR5 antagonist with similar antiviral properties.

Aplaviroc: A CCR5 antagonist that was investigated for HIV treatment but discontinued due to safety concerns

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in research, particularly for understanding the metabolism and distribution of Maraviroc in the body.

Propriétés

IUPAC Name |

4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,2,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41ClFN5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t22?,23?,24?,25?,26-,29?/m0/s1/i1D2,2D3,19D/t19?,22?,23?,24?,25?,26-,29? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLZEJRCFABHBR-PBCNYFDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])(C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41ClFN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)

![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)